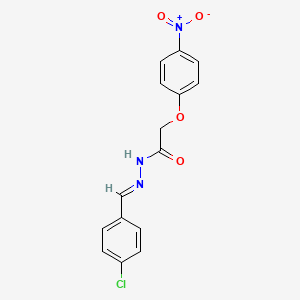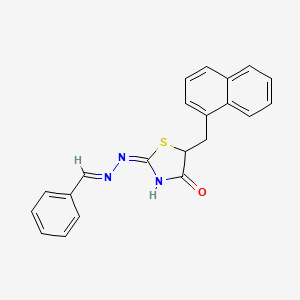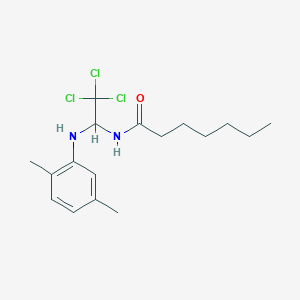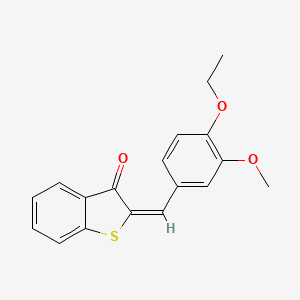![molecular formula C15H21BrN2O2 B11705344 4,4'-[(4-Bromophenyl)methanediyl]dimorpholine](/img/structure/B11705344.png)
4,4'-[(4-Bromophenyl)methanediyl]dimorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Bromophenyl)methanediyl]dimorpholine is an organic compound characterized by the presence of a bromophenyl group attached to a methanediyl bridge, which is further connected to two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Bromophenyl)methanediyl]dimorpholine typically involves the reaction of 4-bromobenzyl chloride with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the morpholine rings.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[(4-Bromophenyl)methanediyl]dimorpholine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Bromophenyl)methanediyl]dimorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
4,4’-[(4-Bromophenyl)methanediyl]dimorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-[(4-Bromophenyl)methanediyl]dimorpholine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl)morpholine: This compound shares the bromophenyl and morpholine groups but lacks the methanediyl bridge.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group but is structurally different due to the presence of a thiazole ring.
(4-Bromophenyl)(phenyl)methanol: Similar in having a bromophenyl group but differs in the presence of a phenyl and hydroxyl group.
Uniqueness
4,4’-[(4-Bromophenyl)methanediyl]dimorpholine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
4-[(4-bromophenyl)-morpholin-4-ylmethyl]morpholine |
InChI |
InChI=1S/C15H21BrN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 |
InChI Key |
YBIQGFDHTQQUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Br)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705267.png)
![2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11705275.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705282.png)
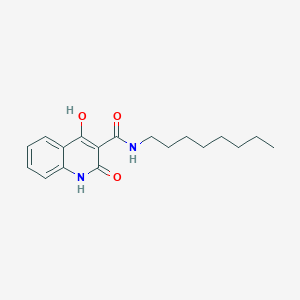

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11705289.png)
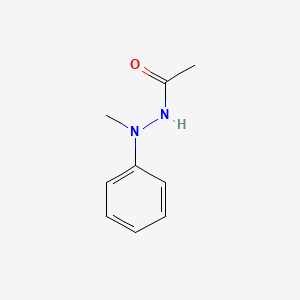
![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)
